molecular formula C7H10O2 B1654997 3,4-Pentadienoic acid, ethyl ester CAS No. 30332-99-1

3,4-Pentadienoic acid, ethyl ester

Cat. No.: B1654997
CAS No.: 30332-99-1
M. Wt: 126.15 g/mol
InChI Key: ZYGBLIPKTCJGQT-UHFFFAOYSA-N
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Description

3,4-Pentadienoic acid, ethyl ester, also known as ethyl 2,3-pentadienoate, is an organic compound with the molecular formula C7H10O2. It is an ester derived from 3,4-pentadienoic acid and ethanol. This compound is characterized by its allene structure, which contains two adjacent double bonds, making it a unique and reactive molecule in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-pentadienoic acid, ethyl ester typically involves the acylation of Wittig reagents. One common method is the reaction of ethyl (triphenylphosphoranylidene)acetate with propionyl chloride in the presence of triethylamine and dichloromethane. The reaction is carried out under nitrogen atmosphere at room temperature, followed by purification through distillation .

Industrial Production Methods: Industrial production of this ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key steps include the preparation of the Wittig reagent, its reaction with the acid chloride, and subsequent purification .

Chemical Reactions Analysis

Types of Reactions: 3,4-Pentadienoic acid, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3,4-Pentadienoic acid, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.

    Biology: The compound can serve as a precursor for biologically active molecules, aiding in the study of biochemical pathways and mechanisms.

    Medicine: Research into potential pharmaceutical applications includes exploring its role in drug development and as a synthetic intermediate.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-pentadienoic acid, ethyl ester involves its reactivity due to the allene structure. The compound can participate in various chemical reactions, such as nucleophilic addition and electrophilic substitution, due to the presence of conjugated double bonds. These reactions often involve the formation of intermediates that can further react to yield diverse products .

Comparison with Similar Compounds

Uniqueness: 3,4-Pentadienoic acid, ethyl ester is unique due to its allene structure, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it versatile for research and industrial applications .

Properties

InChI

InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h5H,1,4,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGBLIPKTCJGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC=C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448677
Record name 3,4-Pentadienoic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30332-99-1
Record name 3,4-Pentadienoic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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